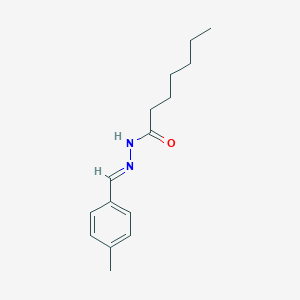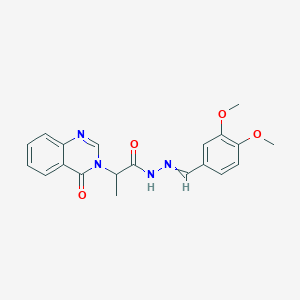
N'-(4-methylbenzylidene)heptanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-methylbenzylidene)heptanohydrazide, also known as MBH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBH belongs to the class of hydrazones and has a molecular formula of C16H22N2O. In
Mecanismo De Acción
The mechanism of action of N'-(4-methylbenzylidene)heptanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and/or the disruption of cellular processes. In antimicrobial and antifungal applications, this compound has been shown to inhibit the growth of microorganisms by interfering with their cell membrane integrity. In anticancer applications, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In antimicrobial and antifungal applications, this compound has been shown to disrupt the cell membrane integrity of microorganisms, leading to their death. In anticancer applications, this compound has been shown to induce apoptosis in cancer cells, leading to their death. In agriculture, this compound has been shown to enhance plant growth and protect against pests and diseases by stimulating certain physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(4-methylbenzylidene)heptanohydrazide is its versatility in various applications. It can be easily synthesized and purified, making it a suitable candidate for various research studies. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on N'-(4-methylbenzylidene)heptanohydrazide. One potential direction is to investigate its potential use as an antidepressant and anxiolytic drug. Another potential direction is to explore its potential use in the synthesis of functional materials such as sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize its use in various applications.
Métodos De Síntesis
The synthesis of N'-(4-methylbenzylidene)heptanohydrazide involves the condensation reaction between 4-methylbenzaldehyde and heptanohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of this compound obtained through this method is typically high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N'-(4-methylbenzylidene)heptanohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as an antidepressant and anxiolytic drug. In agriculture, this compound has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, this compound has been used as a building block for the synthesis of various functional materials such as sensors and catalysts.
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C15H22N2O/c1-3-4-5-6-7-15(18)17-16-12-14-10-8-13(2)9-11-14/h8-12H,3-7H2,1-2H3,(H,17,18)/b16-12+ |
Clave InChI |
WOANUMZZNGDURJ-FOWTUZBSSA-N |
SMILES isomérico |
CCCCCCC(=O)N/N=C/C1=CC=C(C=C1)C |
SMILES |
CCCCCCC(=O)NN=CC1=CC=C(C=C1)C |
SMILES canónico |
CCCCCCC(=O)NN=CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)

![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)

![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
